2-Amino-3-(2-bromothiophen-3-yl)propanoic acid;hydrochloride
CAS No.: 2260932-20-3
Cat. No.: VC7376484
Molecular Formula: C7H9BrClNO2S
Molecular Weight: 286.57
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2260932-20-3 |
|---|---|
| Molecular Formula | C7H9BrClNO2S |
| Molecular Weight | 286.57 |
| IUPAC Name | 2-amino-3-(2-bromothiophen-3-yl)propanoic acid;hydrochloride |
| Standard InChI | InChI=1S/C7H8BrNO2S.ClH/c8-6-4(1-2-12-6)3-5(9)7(10)11;/h1-2,5H,3,9H2,(H,10,11);1H |
| Standard InChI Key | XEWGDNXNEMPNKL-UHFFFAOYSA-N |
| SMILES | C1=CSC(=C1CC(C(=O)O)N)Br.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 2-amino-3-(2-bromothiophen-3-yl)propanoic acid hydrochloride, reflects its three core components:
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A thiophene ring (C₄H₃S) with bromine at position 2.
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A propanoic acid chain (C₃H₅O₂) bearing an amino group (-NH₂) at the β-carbon.
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A hydrochloride salt (HCl) neutralizing the amino group’s basicity .
The canonical SMILES string C1=C(SC=C1Br)CC(C(=O)O)N.Cl encodes this structure, highlighting the bromothiophene core linked to the amino acid moiety .
Physicochemical Characteristics
Key computed properties include:
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₇H₉BrClNO₂S | |
| Molecular weight | 286.57 g/mol | |
| Hydrogen bond donors | 3 (amine, carboxylic acid) | |
| Hydrogen bond acceptors | 5 (O, N, S) |
The bromine atom’s electronegativity (2.96) and size (113 pm covalent radius) introduce steric and electronic effects that influence reactivity. The hydrochloride salt enhances aqueous solubility compared to the free base, a critical factor in pharmaceutical formulations .
Synthetic Pathways and Optimization
Industrial-Scale Considerations
Continuous flow reactors could optimize exothermic bromination steps, while crystallization or chromatography ensures high purity (>95%). Computational modeling might guide solvent selection (e.g., dichloromethane for bromination, ethanol for crystallization) to maximize yield .
Reactivity and Functional Group Transformations
Bromine-Specific Reactions
The 2-bromothiophene moiety undergoes characteristic transformations:
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Nucleophilic substitution | KCN, CuCN, DMF | 2-cyanothiophene derivatives |
| Suzuki coupling | Pd(PPh₃)₄, arylboronic acid | Biarylthiophenes |
| Grignard addition | RMgX, THF | Alkyl/aryl-substituted thiophenes |
These reactions enable diversification of the thiophene ring for structure-activity relationship studies .
Amino and Carboxylic Acid Reactivity
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Amide Formation: Coupling with acyl chlorides (RCOCl) or carbodiimide-mediated reactions generate amide derivatives.
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Esterification: Methanol/H₂SO₄ converts the carboxylic acid to methyl esters, enhancing membrane permeability.
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Reductive Amination: Reaction with ketones/aldehydes and NaBH₃CN yields secondary amines .
| Hazard Category | GHS Code | Precautionary Measures |
|---|---|---|
| Acute oral toxicity | H302 | Avoid ingestion; use PPE |
| Skin irritation | H315 | Wear nitrile gloves |
| Eye irritation | H319 | Safety goggles mandatory |
| Respiratory irritation | H335 | Use fume hoods |
Exposure Mitigation
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